2-Oxo-2H-pyran-6-carboxylic acid
CAS No.: 672-67-3
Cat. No.: VC21320927
Molecular Formula: C6H4O4
Molecular Weight: 140.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 672-67-3 |
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Molecular Formula | C6H4O4 |
Molecular Weight | 140.09 g/mol |
IUPAC Name | 6-oxopyran-2-carboxylic acid |
Standard InChI | InChI=1S/C6H4O4/c7-5-3-1-2-4(10-5)6(8)9/h1-3H,(H,8,9) |
Standard InChI Key | AUZCNXBFVCKKHV-UHFFFAOYSA-N |
SMILES | C1=CC(=O)OC(=C1)C(=O)O |
Canonical SMILES | C1=CC(=O)OC(=C1)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Information
2-Oxo-2H-pyran-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H4O4 and a molecular weight of approximately 140.09 g/mol . The compound features a six-membered heterocyclic ring (pyran) with an oxygen atom, a ketone group at position 2, and a carboxylic acid functional group at position 6 . This structural arrangement contributes to the compound's chemical reactivity and potential biological activities.
Nomenclature and Identifiers
2-Oxo-2H-pyran-6-carboxylic acid is known by several names in the scientific literature, reflecting its structural features and historical naming conventions. Some of the common synonyms include:
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2-Pyrone-6-carboxylic acid
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2-POCA (though the full name should be used per requirements)
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6-oxopyran-2-carboxylic acid
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2H-pyran-2-one-6-carboxylic acid
For identification purposes, the compound has been assigned several unique identifiers:
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CAS Registry Number: 672-67-3
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European Community (EC) Number: 863-889-1
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DSSTox Substance ID: DTXSID30217482
Synthesis Methods
Traditional Synthesis Approaches
Several methods have been developed for synthesizing 2-Oxo-2H-pyran-6-carboxylic acid. One common approach involves the Knoevenagel condensation of Meldrum's acid (2,2-dimethyl-1,3-dioxan-4,6-dione) with formic acid, followed by acid-mediated hydrolysis. This method has been widely employed in laboratory settings due to its relatively straightforward procedure and moderate yields.
Green Synthesis from Renewable Sources
Recent advances in green chemistry have focused on developing more sustainable methods for synthesizing 2-Oxo-2H-pyran-6-carboxylic acid from renewable resources. A notable example is the synthesis from bio-derived C6 aldaric acids, which are obtained from renewable biomass sources .
Research published in 2020 described an environmentally friendly approach to synthesizing 3-acetoxy-2-oxo-2H-pyran-6-carboxylated derivatives from C6 aldaric acids . This green approach preserves all six carbon atoms present in the aldaric acid starting material. The procedure involves a reaction with acetic anhydride under different pH conditions to convert mucic acid and glucaric acid salts into the 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salts .
These salts, when treated with hydrochloric acid, are quantitatively converted to the corresponding 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid. Further thermal decarboxylation of this intermediate yields 3-hydroxy-2H-pyran-2-one in very high yield . This synthetic route is particularly valuable as it utilizes renewable starting materials and employs relatively mild reaction conditions.
Chemical and Physical Properties
Structure-Property Relationships
The structure of 2-Oxo-2H-pyran-6-carboxylic acid significantly influences its chemical behavior. The presence of both a lactone (cyclic ester) and a carboxylic acid group in the molecule creates a unique reactivity profile. The lactone moiety makes the compound susceptible to nucleophilic attack, particularly under basic conditions, while the carboxylic acid group can participate in typical acid-base reactions and esterification processes.
Spectroscopic Properties
Spectroscopic data for 2-Oxo-2H-pyran-6-carboxylic acid has been documented in various databases. The PubChem database reports spectral information including:
These spectroscopic fingerprints are valuable for confirming the identity and purity of synthesized or isolated samples of the compound.
Biological Activities and Applications
Antimicrobial Properties
Research suggests that 2-Oxo-2H-pyran-6-carboxylic acid exhibits antimicrobial activity, though the specific mechanism of action and spectrum of activity require further investigation. This property could potentially be exploited for the development of novel antimicrobial agents, particularly in an era of increasing antimicrobial resistance.
Applications in Organic Synthesis
2-Oxo-2H-pyran-6-carboxylic acid serves as a versatile building block in organic synthesis. The 2-pyrone scaffold found in this compound is present in numerous natural products and serves as an important intermediate in the synthesis of various complex organic molecules .
The compound's reactivity allows for selective transformations, making it useful for the preparation of diverse structural motifs. For example, the 2-pyrone ring can undergo Diels-Alder reactions, nucleophilic additions, and various ring-opening reactions, providing access to a wide range of complex structures .
Related Compounds and Derivatives
Structural Analogues
Several compounds share structural similarities with 2-Oxo-2H-pyran-6-carboxylic acid. These structural analogues often display related chemical properties but may exhibit different biological activities. The variations in structure can include different substitution patterns on the pyran ring or modifications to the carboxylic acid group.
Synthesized Derivatives
The research described in the literature demonstrates that various derivatives of 2-Oxo-2H-pyran-6-carboxylic acid can be synthesized. For example, the green synthesis approach described by researchers in 2020 produced 3-acetoxy-2-oxo-2H-pyran-6-carboxylated derivatives from bio-derived C6 aldaric acids . These derivatives can be further transformed into different compounds, such as 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid and ultimately 3-hydroxy-2H-pyran-2-one through decarboxylation .
The ability to create these derivatives expands the potential applications of the 2-pyrone scaffold in various fields, including medicinal chemistry and materials science.
Comparative Analysis of Synthetic Routes
Traditional versus Green Synthetic Methods
The development of green synthetic routes for 2-Oxo-2H-pyran-6-carboxylic acid represents a significant advancement in sustainable chemistry. The following table compares traditional synthesis methods with the newer green approaches:
Aspect | Traditional Synthesis | Green Synthesis |
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Starting Materials | Meldrum's acid and formic acid | Bio-derived C6 aldaric acids |
Renewability of Resources | Typically uses petroleum-derived reagents | Uses renewable biomass-derived starting materials |
Waste Generation | Potentially higher waste production | Designed to minimize waste and environmental impact |
Carbon Efficiency | May lose carbon atoms during synthesis | Preserves all six carbon atoms from starting material |
Reaction Conditions | Often requires harsh conditions | Can be performed under milder conditions |
Scalability | Well-established for laboratory and industrial scales | Still being optimized for larger scales |
This comparison highlights the benefits of green chemistry approaches in terms of sustainability and environmental impact, while also acknowledging the established reliability of traditional methods.
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